Dodecane
Overview
Description
Dodecane, also known as dihexyl, bihexyl, adakane 12, or duodecane, is an oily liquid n-alkane hydrocarbon with the chemical formula C₁₂H₂₆. It is a colorless liquid that is insoluble in water but soluble in organic solvents such as ethanol, ether, acetone, chloroform, carbon tetrachloride, and benzene. This compound is commonly used as a solvent, distillation chaser, and scintillator component. It also serves as a diluent for tributyl phosphate in nuclear reprocessing plants .
Mechanism of Action
Target of Action
Dodecane, also known as dihexyl, bihexyl, adakane 12, or duodecane, is an oily liquid n-alkane hydrocarbon with the chemical formula C12H26 . It is primarily used as a solvent, distillation chaser, and scintillator component
Biochemical Pathways
C12H26(l)+18.5O2(g)→12CO2(g)+13H2O(g)C_{12}H_{26}(l) + 18.5O_{2}(g) \rightarrow 12CO_{2}(g) + 13H_{2}O(g) C12H26(l)+18.5O2(g)→12CO2(g)+13H2O(g)
This reaction indicates that one litre of fuel needs about 15 kg of air to burn (2.6 kg of oxygen), and generates 2.3 kg (or 1.2 m^3) of CO2 upon complete combustion .
Pharmacokinetics
It’s known that this compound has a high log p value of 6821 , indicating that it is highly lipophilic and may accumulate in fatty tissues.
Biochemical Analysis
Biochemical Properties
Dodecane plays a role in various biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. One notable interaction is with β-lactoglobulin, a principal whey protein. Studies have shown that this compound can form complexes with β-lactoglobulin, affecting its biochemical properties . Additionally, this compound is used in metabolic engineering to enhance the production of certain compounds, such as (+)-nootkatone, by providing a hydrophobic phase that facilitates the extraction and stabilization of the product .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In metabolic engineering studies, this compound has been shown to affect the growth of engineered Saccharomyces cerevisiae strains by providing a hydrophobic environment that impacts cellular metabolism . The presence of this compound can alter the expression of genes involved in metabolic pathways, leading to changes in cellular function and productivity.
Molecular Mechanism
At the molecular level, this compound exerts its effects through interactions with biomolecules, such as proteins and enzymes. For example, this compound forms complexes with β-lactoglobulin, which can influence the protein’s stability and function . Additionally, this compound can act as a solvent for hydrophobic compounds, facilitating their transport and interaction with cellular components. This can lead to enzyme inhibition or activation, depending on the specific biochemical context.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and potential degradation. This compound is relatively stable under standard laboratory conditions, but its long-term effects on cellular function can vary. Studies have shown that this compound can maintain its hydrophobic properties over extended periods, which is crucial for its role in metabolic engineering and biochemical assays .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to lipid metabolism. It interacts with enzymes and cofactors involved in the breakdown and synthesis of fatty acids. This compound can also affect metabolic flux and metabolite levels by providing a hydrophobic environment that influences enzyme activity and substrate availability .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. Its hydrophobic nature allows it to accumulate in lipid-rich regions, such as cell membranes and lipid droplets. This compound’s distribution within cells can affect its localization and accumulation, impacting its biochemical activity and function .
Subcellular Localization
This compound’s subcellular localization is primarily in lipid-rich compartments, such as cell membranes and lipid droplets. Its hydrophobic properties enable it to integrate into these structures, where it can influence cellular processes. This compound’s localization can be directed by targeting signals or post-translational modifications that guide it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: One method for preparing dodecane involves the reduction of n-dodecyl p-toluenesulfonate with sodium cyanoborohydride in hexamethylphosphoramide. The reaction is carried out at 80°C for 2 hours with stirring. After cooling, the mixture is extracted with n-hexane, and the organic extracts are combined, washed, dried, and distilled under reduced pressure to obtain this compound .
Industrial Production Methods: Industrial production of this compound typically involves the hydroboration of 1-hexene with boron trifluoride and sodium borohydride in diglyme, followed by the addition of aqueous potassium hydroxide and nitrate. This process yields this compound as the final product .
Chemical Reactions Analysis
Types of Reactions: Dodecane undergoes various chemical reactions, including combustion, oxidation, and substitution reactions.
Common Reagents and Conditions:
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Combustion: this compound reacts with oxygen to produce carbon dioxide and water. The combustion reaction is as follows: [ \text{C}{12}\text{H}{26} + 18.5 \text{O}_2 \rightarrow 12 \text{CO}_2 + 13 \text{H}_2\text{O} ] This reaction releases a significant amount of energy, making this compound a potential fuel source .
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Oxidation: this compound can be oxidized to form various oxygenated products, such as alcohols, aldehydes, and carboxylic acids, depending on the reaction conditions and catalysts used.
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Substitution: this compound can undergo substitution reactions with halogens, such as chlorine or bromine, to form halogenated derivatives.
Major Products: The major products formed from the combustion of this compound are carbon dioxide and water. Oxidation reactions can yield alcohols, aldehydes, and carboxylic acids, while substitution reactions produce halogenated this compound derivatives .
Scientific Research Applications
Dodecane has a wide range of applications in scientific research and industry:
Chemistry: this compound is used as a solvent and a reference material for organic synthesis intermediates.
Biology: this compound is used in biological studies as a solvent for hydrophobic compounds and in the preparation of lipid bilayers.
Medicine: this compound is used in the formulation of pharmaceuticals and as a component in drug delivery systems.
Industry: this compound is used as a diluent for tributyl phosphate in nuclear reprocessing plants, as a distillation chaser, and as a component in scintillators. .
Comparison with Similar Compounds
Properties
IUPAC Name |
dodecane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26/c1-3-5-7-9-11-12-10-8-6-4-2/h3-12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNRUBQQJIBEYMU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26 | |
Record name | N-DODECANE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20320 | |
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Record name | dodecane | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Dodecane | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0026913 | |
Record name | Dodecane | |
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Molecular Weight |
170.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
N-dodecane is a clear colorless liquid. (NTP, 1992), Liquid, Colorless liquid; [CAMEO] | |
Record name | N-DODECANE | |
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Record name | Dodecane | |
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Record name | N-Dodecane | |
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Boiling Point |
421.3 °F at 760 mmHg (NTP, 1992), 216.3 °C, 215.00 to 217.00 °C. @ 760.00 mm Hg | |
Record name | N-DODECANE | |
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Record name | n-Dodecane | |
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Record name | N-Dodecane | |
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Flash Point |
165 °F (NTP, 1992), 83 °C (181 °F) - closed cup, 165 °F (74 °C) (Closed Cup), 71 °C (From table) | |
Record name | N-DODECANE | |
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URL | https://cameochemicals.noaa.gov/chemical/20320 | |
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Record name | n-Dodecane | |
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Solubility |
less than 1 mg/mL at 77 °F (NTP, 1992), In water, 3.7X10-3 mg/L at 25 °C, Very soluble in ethyl alcohol, ethyl ether, acetone, chloroform, carbon tetrachloride, In salt water, 0.005 mg/L at 20 °C; in sea water, 0.0029 mg/L; in distilled water at 25 °C, 0.0037 mg/L, 3.7e-06 mg/mL at 25 °C | |
Record name | N-DODECANE | |
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Record name | n-Dodecane | |
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Record name | N-Dodecane | |
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Density |
0.7487 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.7495 g/cu cm at 20 °C | |
Record name | N-DODECANE | |
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Vapor Density |
5.96 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 5.96 (Air = 1) | |
Record name | N-DODECANE | |
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Record name | n-Dodecane | |
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Vapor Pressure |
1 mmHg at 118 °F ; 0.3 mmHg at 68 °F (NTP, 1992), 0.13 [mmHg], 0.135 mm Hg at 25 °C | |
Record name | N-DODECANE | |
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Record name | Dodecane | |
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Impurities |
The common impurities or contaminants /minor products/ associated with the synthesis of n-dodecane are 5-methyl undecane (5%) and a mixture of 1-hexene and n-hexane. | |
Record name | n-Dodecane | |
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Color/Form |
Colorless liquid | |
CAS No. |
112-40-3, 93685-81-5, 93924-07-3, 129813-67-8 | |
Record name | N-DODECANE | |
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Record name | Dodecane | |
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Record name | Dodecane | |
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URL | http://www.hmdb.ca/metabolites/HMDB0031444 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
14.7 °F (NTP, 1992), -9.55 °C, Heat of fusion: 36.8 kJ/mol at melting point, -9.6 °C | |
Record name | N-DODECANE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20320 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | n-Dodecane | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5133 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | N-Dodecane | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031444 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.